molecular formula C10H12N4OS B2605307 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide CAS No. 2097892-00-5

4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2605307
CAS No.: 2097892-00-5
M. Wt: 236.29
InChI Key: WTZCYVWZODBKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both thiophene and triazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide typically involves the formation of the triazole ring followed by its attachment to the thiophene moietyThis reaction is performed under mild conditions and provides high yields of the desired product .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using cost-effective and environmentally friendly reagents and solvents. For example, replacing 1,4-dioxane with acetonitrile as the reaction solvent and using copper(I) oxide as the catalyst instead of more expensive alternatives . This approach not only reduces costs but also minimizes the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the triazole ring results in dihydrotriazoles .

Scientific Research Applications

4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of the thiophene and triazole rings in its structure. This combination imparts distinct chemical and biological properties that are not observed in compounds containing only one of these moieties.

Properties

IUPAC Name

4-methyl-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-8-6-9(16-7-8)10(15)11-4-5-14-12-2-3-13-14/h2-3,6-7H,4-5H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZCYVWZODBKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.